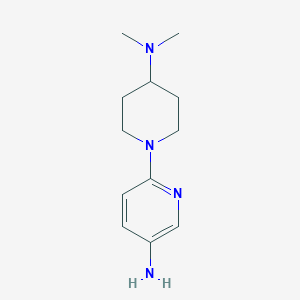![molecular formula C11H16N2O2 B6352313 Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate CAS No. 1155158-76-1](/img/structure/B6352313.png)
Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
There are various methods to synthesize Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate. These include alkylation of methyl 3-aminobutanoate with 2-pyridinemethyl bromide, coupling of methyl 3-hydroxybutanoate with 2-pyridinemethyl amine followed by esterification, and coupling of 2-pyridinemethyl amine with methyl 3-bromo-2-methylpropanoate followed by reduction.Molecular Structure Analysis
The molecular formula of this compound is C11H16N2O2. The InChI code is 1S/C11H16N2O2/c1-9(7-11(14)15-2)13-8-10-5-3-4-6-12-10/h3-6,9,13H,7-8H2,1-2H3. The SMILES structure is CC(CC(=O)OC)NCC1=CC=CC=N1.Physical And Chemical Properties Analysis
The molecular weight of this compound is 208.26 g/mol. It has a white to off-white crystalline powder appearance. Its melting point is 65-69°C. This compound is sparingly soluble in water and moderately soluble in organic solvents such as DMSO and ethanol.Applications De Recherche Scientifique
Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate has been used in a variety of scientific research applications. It can be used as a model compound to study the effects of various environmental factors on chemical reactions. It has also been used to study the mechanisms of drug action, as well as to study the structure and function of enzymes. Additionally, this compound has been used to study the structure and function of proteins, as well as to study the effects of various drugs on the body.
Mécanisme D'action
The mechanism of action of Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate is not fully understood. However, it is believed that the compound interacts with certain enzymes in the body, which then leads to a variety of biochemical and physiological effects. Specifically, it is believed that this compound interacts with enzymes involved in the metabolism of drugs, as well as enzymes involved in the regulation of cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as to inhibit the activity of certain enzymes involved in the regulation of cellular processes. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, as well as to have an effect on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
There are several advantages to using Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate in laboratory experiments. It is a relatively stable compound, and it can be easily synthesized and stored. Additionally, it is relatively non-toxic and has a low cost. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in water, which can limit its use in certain experiments. Additionally, it is not very stable in the presence of oxygen, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in drug development and medical research. Additionally, further research could be done to explore its potential applications in biotechnology and genetic engineering. Finally, further research could be done to explore its potential applications in the development of new materials and technologies.
Méthodes De Synthèse
Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate is synthesized from pyridine and methyl 3-aminobutanoate. This reaction is carried out in a two-step process. In the first step, the pyridine is reacted with the methyl 3-aminobutanoate in a nucleophilic substitution reaction. This results in the formation of the this compound. In the second step, the reaction is quenched with aqueous acid to yield the desired product.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-(pyridin-2-ylmethylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(7-11(14)15-2)13-8-10-5-3-4-6-12-10/h3-6,9,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNMELJMEQIBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![mal-PEG(4)-[PEG(24)-OMe]3](/img/structure/B6352230.png)
![2-[(Oxan-4-yl)amino]acetonitrile](/img/structure/B6352234.png)

![Ethyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6352252.png)
![Methyl 3-[(2-ethoxyethyl)amino]butanoate](/img/structure/B6352257.png)


![tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate](/img/structure/B6352279.png)
![Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate](/img/structure/B6352287.png)
![Methyl 3-[(3-methoxypropyl)amino]butanoate](/img/structure/B6352294.png)
![Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate](/img/structure/B6352297.png)
![Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate](/img/structure/B6352311.png)
![Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate](/img/structure/B6352317.png)
![Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate](/img/structure/B6352321.png)